molecular formula C13H14N2O3 B1419468 Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate CAS No. 763109-08-6

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate

Cat. No. B1419468
M. Wt: 246.26 g/mol
InChI Key: VLYTXOQHICAAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It is a product offered for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate consists of a five-membered isoxazole ring attached to a phenyl group and an ethyl ester group . The exact structure can be represented by the SMILES string O=C(OCC)C1=C(C)ON=C1C2=CC=C(C)C=C2 .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research in chemical synthesis has demonstrated that derivatives of compounds related to Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate have a variety of applications. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives exhibit antimicrobial activities against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. The derivatives were synthesized using readily available materials, and their structures were confirmed through multiple spectral techniques. The structure-activity relationship was explored using 3D-QSAR analysis, providing valuable insights for future molecule design (Desai, Bhatt, & Joshi, 2019).

Material Science and Corrosion Inhibition

Compounds similar to Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate have been investigated for their potential as corrosion inhibitors. A study on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, demonstrated their effectiveness in inhibiting corrosion on mild steel. These inhibitors exhibited high efficiency and were analyzed through various methods like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical approaches like Density Functional Theory (DFT) and molecular dynamic simulation were utilized to comprehend the inhibitor-metal interactions, demonstrating a promising approach for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Crystallography and Molecular Structures

The crystal structure of compounds closely related to Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate, such as ethyl 2-amino­oxazole-5-carboxyl­ate, has been elucidated. The structure consists of planar sheets interconnected by intermolecular hydrogen bonding, showcasing the importance of these compounds in studying molecular interactions and structural chemistry (Kennedy, Khalaf, Suckling, & Waigh, 2001).

properties

IUPAC Name

ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYTXOQHICAAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate

CAS RN

763109-08-6
Record name ETHYL 5-AMINO-4-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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